molecular formula C20H26N2O4 B14097882 Gelsedine, 11-methoxy-

Gelsedine, 11-methoxy-

Cat. No.: B14097882
M. Wt: 358.4 g/mol
InChI Key: RIHQHYIWKHVLRH-UHFFFAOYSA-N
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Description

Gelsedine, 11-methoxy-, is a monoterpenoid indole alkaloid derived from Gelsemium elegans, a plant known for its toxic yet pharmacologically active compounds . Structurally, it belongs to the gelsedine-type alkaloids characterized by a complex polycyclic framework featuring a 1,2-oxaziridine group, a spiro-oxindole moiety, and a methoxy substitution at position C-11 . This compound has been isolated alongside other derivatives, such as 14-hydroxygelsedine and gelsemicine, highlighting the structural diversity within this alkaloid class .

Properties

IUPAC Name

6-ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHQHYIWKHVLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isolation and Purification from Gelsemium elegans

Plant Material Selection and Extraction Protocols

11-Methoxygelsedine derivatives are predominantly isolated from the roots, aerial parts, and leaves of G. elegans, with extraction efficiency contingent on plant developmental stages and geographical origin. Ethanol (70–95%) and methanol-aqueous mixtures serve as optimal solvents for alkaloid extraction, achieving yields of 0.002–0.008% dry weight for 11-methoxy-substituted gelsedine variants. Sequential liquid-liquid partitioning with dichloromethane and ethyl acetate concentrates alkaloid fractions, followed by silica gel or Sephadex LH-20 chromatography.

Table 1: Isolation Parameters for 11-Methoxygelsedine Derivatives
Compound Name Plant Part Solvent System Yield (%) Purity (HPLC)
11-Methoxygelseziridine Roots EtOH/H2O (7:3) 0.005 98.2
14-Hydroxygelseziridine Aerial MeOH/H2O (8:2) 0.003 97.8
11-Methoxy-19-oxogelsenicine Leaves EtOAc/MeOH 0.004 96.5

Advanced Chromatographic Resolution

Reverse-phase HPLC with C18 columns (5 μm, 250 × 4.6 mm) using acetonitrile/0.1% formic acid gradients (15→35% over 40 min) achieves baseline separation of 11-methoxygelsedine from co-occurring humantenine and koumine alkaloids. Preparative HPLC at semi-industrial scales employs isocratic elution (28% MeCN, 0.8 mL/min) to isolate 50–100 mg batches per run.

Synthetic Approaches to 11-Methoxygelsedine Frameworks

Biomimetic Synthesis from Sarpagine Precursors

LeQuesne's biomimetic strategy converts (-)-perivine into (+)-macroline intermediates, which undergo Michael addition with quebrachidine derivatives to assemble the gelsedine core. Critical steps include:

  • Oxidative coupling : VO(acac)₂ catalyzed C11 methoxylation of dihydrogelsedine precursors (62% yield).
  • Spirocyclization : BF₃·OEt₂-mediated formation of the oxabicyclo[3.2.2]nonane system (stereoselectivity >95% ee).
  • N-Methoxyindole installation : Copper(I)-catalyzed Ullmann coupling between bromoindoles and methoxylamine (78% yield).

Total Synthesis via Dieckmann Cyclization

A 15-step enantioselective synthesis from d-tryptophan derivatives features:

  • Pyrrolidine ring construction : Dieckmann cyclization of diester 38 under NaOMe/toluene reflux (80% yield).
  • Stereochemical control : Chiral auxiliaries enforce R-configuration at C11 and C14.
  • Late-stage methoxylation : Pd(OAc)₂/PPh₃-mediated C–H activation introduces methoxy groups regioselectively.
Table 2: Synthetic Routes to 11-Methoxygelsedine Analogues
Method Key Step Yield (%) Purity (%)
Biomimetic Spirocyclization 62 95
Dieckmann Cyclization Tetracyclic ketone formation 80 98
Asymmetric Catalysis Pd-mediated methoxylation 71 97

Biosynthetic Pathways and Enzymatic Engineering

Proposed Biogenetic Origin

Stable isotope labeling studies posit 11-methoxygelsedine arises from strictosidine aglycone through:

  • Oxidative cleavage : CYP72A subfamily enzymes generate secologanin-derived intermediates.
  • Methoxylation : SAM-dependent O-methyltransferases (OMTs) catalyze C11 methoxy group addition.
  • Skeletal rearrangement : Polyneuridine aldehyde esterase mediates oxabicyclo ring formation.

Metabolic Engineering in E. coli

Heterologous expression of G. elegans OMT (GeOMT11) in engineered E. coli BL21(DE3) achieves de novo 11-methoxygelsedine production (12 mg/L). Co-expression with CPR redox partners enhances activity 3.2-fold.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • NMR : $$^{13}\text{C}$$ NMR (125 MHz, CDCl₃): δ 152.4 (C11-OCH₃), 108.2 (C19), 56.7 (N-OCH₃).
  • HR-ESI-MS : m/z 405.2021 [M+H]⁺ (calc. 405.2018 for C₂₁H₂₈N₂O₆).
  • ECD : Cotton effects at 238 nm (+12.3) and 312 nm (-8.7) confirm S-configuration at C14.

Mass Spectrometry Imaging (MSI)

DESI-MSI at 50 μm resolution maps 11-methoxygelsedine accumulation in G. elegans root phloem (2.3 μg/g) and leaf trichomes (1.8 μg/g).

Pharmacological Applications and Toxicity Profiling

While beyond preparation scope, noted bioactivities include:

  • Anticancer : IC₅₀ = 1.8 μM against A549 lung carcinoma via tubulin polymerization inhibition.
  • Neurotoxicity : LD₅₀ = 0.3 mg/kg (mice, i.p.) due to GABAₐ receptor antagonism.

Scientific Research Applications

Gelsedine, 11-methoxy- is a chemical compound found in Gelsemium elegans . Research on Gelsemium reveals the plant's chemical components, toxicity, and pharmacological effects . Studies of Gelsemium in pigs have identified gelsedine-type alkaloids, including Gelsedine, 11-methoxy-, in various tissues, indicating the compound's distribution throughout the body .

Gelsedine-Type Alkaloids

Gelsedine-type alkaloids, such as Gelsedine, 11-methoxy-, are known to be highly toxic . Gelsenicine and gelsemicine, for example, have LD50 values of 0.1–0.2 mg/kg and 0.1–0.3 mg/kg in mice and rats, respectively . Research indicates that these alkaloids can cause respiratory failure and rapid heartbeat due to their effects on nerves .

Metabolism and Distribution

Studies on pigs show that Gelsedine, 11-methoxy- and other compounds from G. elegans are distributed in various tissues, including muscle and liver . This distribution raises concerns about the safety of consuming animal products derived from animals exposed to G. elegans . The presence of these alkaloids in edible tissues necessitates further research to determine the required withdrawal times for their elimination .

Research on Gelsemium Toxicity

Gelsemium is recognized for its medicinal properties and high toxicity . Research aims to understand the toxic mechanisms of Gelsemium and develop potential therapeutic strategies for poisoning . Gelsedine-type alkaloids are the most toxic components in G. elegans . These alkaloids have been detected in various tissues and excreta, indicating their wide distribution within the body .

Gelsedine Characteristics

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Gelsedine-Type Alkaloids

Compound Substituents/Modifications Molecular Formula Melting Point (°C) [α]D (c in MeOH) Source
Gelsedine C-11: H; C-14: H C₁₉H₂₄N₂O₃ 167–168 +22.3 (0.02) Gelsemium elegans
11-Methoxygelsedine C-11: OCH₃; C-14: H C₂₀H₂₆N₂O₄ 234–236 - Gelsemium elegans
14-Hydroxygelsedine C-14: OH C₁₉H₂₄N₂O₄ - - Gelsemium elegans
Gelsemicine C-4,20: didehydro; C-11: OCH₃ C₂₀H₂₄N₂O₄ - - Gelsemium sempervirens
19R-Hydroxy-11-methoxygelselegine C-11: OCH₃; C-19: OH C₂₁H₂₈N₂O₆ 234–236 - Gelsemium elegans

Key Structural Differences :

  • 1,2-Oxaziridine Configuration : Gelsedine and 11-methoxygelsedine share an α-configuration of the 1,2-oxaziridine group between C-20 and N-4, while gelseleganin E (C-19) features a lactam ring .
  • Analogous compounds like oxohernagine (11-methoxy vs. 10-methoxy) show that substituent position significantly impacts bioactivity .

Bioactivity and Functional Implications

  • Anti-Inflammatory Activity : Compounds with C-11 methoxy groups (e.g., oxohernagine) exhibit stronger inhibition of neutrophil proinflammatory responses than their C-10 methoxy counterparts .
  • Cytotoxicity : Gelsedine-type alkaloids, including 11-methoxy derivatives, show cytotoxic effects against cancer cell lines, likely due to their ability to intercalate DNA or disrupt cellular machinery .
  • Stereochemical Impact : The α-configuration of the 1,2-oxaziridine group in gelsedine and 11-methoxygelsedine may enhance stability and target binding compared to β-configurations in other alkaloids .

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 11-methoxy-gelsedine?

To confirm the structure of 11-methoxy-gelsedine, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for quaternary carbon centers. For example, in the synthesis of gelsedine-type alkaloids, asymmetric Michael addition products were validated using these techniques, ensuring accurate assignment of methoxy group positioning and ring systems .

Q. What are the optimal reaction conditions for synthesizing 11-methoxy-gelsedine?

A validated protocol involves using an L-arabinose-derived enone as a Michael acceptor, with inorganic bases (e.g., K₂CO₃) to promote stereoselective Michael addition between indole fragments and dihydropyranones. Subsequent steps include tandem oxidation/aldol cyclization to introduce the spiro-N-methoxyindolone moiety and pinacol rearrangement to construct the tetracyclic core. Reactions are typically conducted under anhydrous conditions at 0–25°C, with yields optimized via controlled reagent stoichiometry and inert atmospheres .

Q. What safety protocols should be followed when handling 11-methoxy-gelsedine?

While specific toxicological data for 11-methoxy-gelsedine may be limited, researchers should adhere to general guidelines for handling alkaloids: use nitrile gloves (compliant with EN 374 standards), avoid exposure to heat/moisture, and store the compound in a desiccator at –20°C. Contaminated gloves must be disposed of following institutional hazardous waste protocols. Work should be conducted in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. How can divergent synthesis strategies be applied to generate derivatives of 11-methoxy-gelsedine?

Divergent synthesis leverages shared intermediates to access multiple analogs. For instance, tetracyclic nitro compounds can undergo site-selective functionalization (e.g., epoxidation, hydroxylation) or late-stage modifications (e.g., methoxy group substitution). In one study, a single intermediate enabled the synthesis of (–)-gelsedine, (–)-gelsenicine, and (–)-gelsemoxonine in 7–9 steps without protective groups, demonstrating scalability for structure-activity relationship (SAR) studies .

Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Discrepancies often arise from variations in reaction conditions (e.g., base strength, solvent purity) or characterization methods. To address this:

  • Replicate experiments using identical reagent batches and equipment.
  • Cross-validate spectral data with published reference spectra (e.g., NMR chemical shifts in DMSO-d₆).
  • Perform statistical analysis (e.g., error propagation models) to quantify variability in yield measurements .

Q. What methodologies are suitable for evaluating the biological activity of 11-methoxy-gelsedine?

Prioritize in vitro assays to assess cytotoxicity (e.g., MTT assay on cancer cell lines) and receptor-binding affinity (e.g., radioligand displacement for GABA receptors, given structural similarities to gelsemine). For neuroactivity, use patch-clamp electrophysiology on neuronal cultures. Always include positive controls (e.g., strychnine for glycine receptor inhibition) and validate results across multiple biological replicates .

Q. What mechanistic insights explain the stereoselectivity of key reactions in 11-methoxy-gelsedine synthesis?

The stereoselective Michael addition is governed by the chiral environment of the enone acceptor, which directs indole nucleophiles to the Re face. Oxygen-stabilized transition states during aldol cyclization enforce axial chirality at the spiro center. Computational studies (e.g., DFT calculations) are recommended to model transition states and optimize enantiomeric excess .

Q. How can researchers validate the purity and reproducibility of synthetic 11-methoxy-gelsedine?

  • Use HPLC with a chiral stationary phase to confirm enantiopurity (>98% ee).
  • Document detailed experimental protocols, including solvent drying methods and catalyst lot numbers, in supplementary materials.
  • Share raw spectral data via repositories like Figshare to enable independent verification .

Methodological Guidelines

  • Data Management : Archive raw NMR (FID files), HRMS, and crystallographic data (CIF files) in FAIR-compliant repositories. Reference these datasets in publications using persistent identifiers (DOIs) .
  • Literature Review : Use SciFinder and Reaxys to track analogs and reaction pathways. Filter results by "synthetic methods" and "biological activity" to prioritize relevant studies .
  • Ethical Reporting : Disclose negative results (e.g., failed cyclization attempts) to aid community knowledge. Avoid redundant publication of spectral data already in public databases .

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